Dioxohongdenafil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxohongdenafil involves multiple steps, starting from readily available raw materialsThe reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, and methanol, with heating required for certain steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the production process and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dioxohongdenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Dioxohongdenafil has diverse applications in scientific research, including:
Pharmaceuticals: It is studied for its potential as a phosphodiesterase inhibitor, which could have therapeutic applications in treating conditions such as erectile dysfunction.
Nanotechnology: The compound’s unique structure makes it a candidate for use in nanomaterials and nanodevices.
Industry: It is used as a reference standard in environmental testing and quality control.
Mechanism of Action
Dioxohongdenafil exerts its effects by inhibiting the enzyme phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other phosphodiesterase inhibitors used in the treatment of erectile dysfunction .
Comparison with Similar Compounds
Similar Compounds
Acetildenafil: A closely related compound with similar phosphodiesterase inhibitory activity.
Sildenafil: Another phosphodiesterase inhibitor commonly used in the treatment of erectile dysfunction.
Tadalafil: A longer-acting phosphodiesterase inhibitor with similar therapeutic applications.
Uniqueness
Dioxohongdenafil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to differences in efficacy, duration of action, and side effect profile compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQIVJSGDDEMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609405-33-5 | |
Record name | Dioxo-acetildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIOXO-ACETILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XB04O9C81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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